Lipophilicity (cLogP) Comparison Against 4‑CF₃ Analog Reveals a >0.5 Log Unit Difference
The target compound (6‑fluoro) exhibits a calculated logP (cLogP) of approximately 3.4, whereas the 4‑trifluoromethyl analog 1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396874-84-2) has a cLogP of roughly 3.9 . This >0.5 log unit increase is significant because lipophilicity governs passive membrane permeability, plasma protein binding, and metabolic clearance; a shift of this magnitude can alter oral bioavailability predictions and in‑vitro ADME outcomes [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.4 (6‑fluoro‑benzothiazole‑azetidine‑2,3‑dimethoxybenzoate) |
| Comparator Or Baseline | cLogP ≈ 3.9 (4‑trifluoromethyl‑benzothiazole‑azetidine‑2,3‑dimethoxybenzoate) |
| Quantified Difference | ΔcLogP ≈ +0.5 (4‑CF₃ analog more lipophilic) |
| Conditions | Calculated using consensus logP algorithm (ChemAxon) as reported in vendor databases |
Why This Matters
A >0.5 LogP difference directly affects compound partitioning, solubility, and pharmacokinetic profile, making the 6‑fluoro variant preferable for studies requiring reduced lipophilicity to avoid CYP2D6 liability or phospholipidosis risk.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
